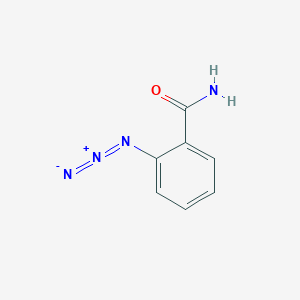

Benzamide, 2-azido-

Description

Significance of Aryl Azides in Organic Synthesis

Aryl azides are a cornerstone of synthetic organic chemistry, valued for their diverse reactivity. organic-chemistry.org Traditionally prepared from the diazotization of anilines followed by substitution with an azide (B81097) salt, these compounds are precursors to a wealth of other functionalities. eurekaselect.comwikipedia.org One of their most prominent roles is as a source of nitrenes, highly reactive intermediates generated through thermolysis or photolysis, which can undergo a variety of transformations including C-H insertion and cyclization reactions. nih.gov

Furthermore, aryl azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." wikipedia.orgorganic-chemistry.org This reaction's reliability, high yield, and tolerance of a wide range of functional groups have made it an invaluable tool in drug discovery, material science, and bioconjugation. researchgate.netnd.edu Ruthenium-catalyzed versions of this reaction can also be employed, often yielding the 1,5-disubstituted triazole regioisomer, further expanding the synthetic utility of aryl azides. mdpi.com The ability of the azide group to be reduced to an amine also makes it a useful masked amino group in multi-step syntheses. wikipedia.org

Role of the Amide Moiety in Chemical Transformations

The amide functional group, while seemingly simple, exerts a profound influence on the reactivity of the molecule to which it is attached. In the context of an aromatic ring, the amide group's effect is nuanced. The nitrogen atom's lone pair can donate electron density to the ring through resonance, which would typically be an activating feature for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. uobabylon.edu.iqmasterorganicchemistry.com However, this is counteracted by the electron-withdrawing resonance effect of the adjacent carbonyl group, which pulls electron density away from the nitrogen and the ring. libretexts.orgucalgary.ca This dual nature makes the amide group a less powerful activator than an amino group but still generally an ortho, para-director. ucalgary.ca

Beyond its electronic directing effects, the amide group can participate directly in reactions at neighboring positions, a phenomenon known as neighboring group participation or anchimeric assistance. wikipedia.orglibretexts.org This can lead to significantly accelerated reaction rates and can influence the stereochemical outcome of a reaction. wikipedia.org For instance, an amide group can act as an internal nucleophile, facilitating the cleavage of an adjacent ether bond or participating in intramolecular cyclizations. researchgate.netresearchgate.net This intramolecular interaction is particularly relevant in molecules like Benzamide, 2-azido-, where the amide and azide groups are positioned ortho to each other, setting the stage for unique intramolecular transformations and the formation of heterocyclic products. nih.gov

Interactive Data Table: Properties of Benzamide, 2-azido-

| Property | Value |

| Chemical Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 6529-65-3 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Note: Physical property data for Benzamide, 2-azido- is not extensively reported in the readily available literature. The table reflects the available information from sources like PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

33263-03-5 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-azidobenzamide |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-3-1-2-4-6(5)10-11-9/h1-4H,(H2,8,12) |

InChI Key |

QEGJOMIOCBBICD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 2 Azido and Its Derivatives

Photochemical Synthesis of Azido-Substituted Benzamides

Visible-Light Enabled Azidation Reactions

Visible-light photocatalysis has emerged as a powerful tool for mediating a variety of organic transformations under mild conditions. While direct synthesis of 2-azidobenzamide via visible-light-enabled azidation is not extensively detailed in the provided literature, related methodologies highlight the utility of light-driven processes for introducing azide (B81097) functionalities into amide-containing systems. For instance, cascade arylazidation reactions of activated alkenes, such as N-(arylsulfonyl)acrylamides, with trimethylsilyl (B98337) azide (TMSN3) have been achieved using visible-light photocatalysis acs.orgacs.org. These reactions proceed through a radical mechanism involving radical addition, aryl migration, and desulfonylation, yielding α-aryl-β-azido amides acs.orgacs.org. These azido-amides serve as versatile building blocks, capable of further transformations into β-amino amides and 1,2,3-triazole derivatives acs.orgacs.org. Such transformations underscore the potential of photoredox catalysis in the synthesis of functionalized azido-amides, albeit not specifically targeting the 2-azidobenzamide core in these examples.

Cycloaddition and Cyclization Reactions Utilizing 2-Azidobenzamide

The ortho-azido group in 2-azidobenzamide is highly amenable to various cyclization and cycloaddition reactions, enabling the construction of fused heterocyclic systems.

The reaction of 2-azidobenzamides with alkynes, particularly propargyl bromide, offers a direct route to 1,2,3-triazole-fused heterocycles, such as 1,2,3-triazole-fused 1,4-benzodiazepinones. This transformation is typically achieved through a catalyst-free, one-pot strategy involving N-alkylation followed by an intramolecular 1,3-dipolar cycloaddition (click chemistry) thieme-connect.comthieme-connect.comresearchgate.net. The process generally involves treating N-substituted 2-azidobenzamides with propargyl bromide in the presence of a base, leading to the formation of the desired triazole-fused products in good to excellent yields thieme-connect.comthieme-connect.comresearchgate.net.

Table 1: Synthesis of Triazole-Fused Heterocycles via 1,3-Dipolar Cycloaddition

| Starting Materials | Reagent/Conditions | Product Class | Yield Range | Citation(s) |

| N-substituted 2-azidobenzamides, Propargyl bromide | Catalyst-free, base, one-pot | 1,2,3-Triazole-fused 1,4-benzodiazepinones | Good to excellent | thieme-connect.comthieme-connect.comresearchgate.net |

| 2-Azidobenzamide derivatives, Alkynes (e.g., 7a-h) | K2CO3 (1.5 equiv), DMF, 70 °C | Triazole-fused heterocycles | 82-95% | researchgate.net |

2-Azidobenzamide undergoes facile intramolecular cyclization reactions when treated with alkyl halides, often leading to mixtures of benzotriazinones and quinazolinones. The outcome depends significantly on the nature of the alkyl halide used acs.orgacs.orgacs.orgnih.govnih.govhud.ac.uk. For instance, reactions with primary alkyl halides typically yield a mixture of benzotriazinone and quinazolinone products in approximately a 1:1 ratio, with combined yields around 72% acs.orgacs.orgacs.orgnih.govnih.gov. In contrast, benzylic, allylic, secondary, and tertiary alkyl halides tend to favor the formation of benzotriazinones exclusively, often in moderate yields acs.orgacs.orgacs.orgnih.govnih.govhud.ac.uk. Mechanistic studies suggest that nitrene intermediates are involved in the quinazolinone pathway, while pathways involving dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) can mediate the conversion to benzotriazinones acs.orgacs.orgnih.govnih.gov.

Furthermore, palladium-catalyzed domino reactions involving 2-azidobenzamides and isocyanides provide an efficient route to quinazolin-4(3H)-ones researchgate.net. These reactions can proceed at room temperature via a domino Pd-catalyzed cross-coupling/carbodiimide-mediated cyclization researchgate.net. When substituted 2-azidobenzamides, such as 2-azido-N-(2-bromophenyl)benzamides, are employed under heating conditions with a base, benzoimidazo[2,1-b]quinazolin-12(6H)-ones can be obtained through a double Pd-catalyzed domino cyclization researchgate.net.

Table 2: Cyclization Reactions of 2-Azidobenzamide

| Substrate/Reagent | Conditions | Product(s) | Yield | Citation(s) |

| 2-Azidobenzamide | Primary alkyl halide (e.g., 4-bromobutene), DMSO, base | Mixture of Benzotriazinone and Quinazolinone (approx. 1:1) | ~72% combined | acs.orgacs.orgacs.orgnih.govnih.govhud.ac.uk |

| 2-Azidobenzamide | Benzylic/Allylic/Secondary/Tertiary alkyl halide, DMSO, base | Benzotriazinones | Moderate | acs.orgacs.orgacs.orgnih.govnih.govhud.ac.uk |

| 2-Azidobenzamide | Isocyanides, Pd catalyst | Quinazolin-4(3H)-ones | Good | researchgate.net |

| 2-Azido-N-(2-bromophenyl)benzamide | Isocyanides, Pd catalyst, heat, Cs2CO3 | Benzoimidazo[2,1-b]quinazolin-12(6H)-ones | Not specified | researchgate.net |

Radical-Mediated Synthetic Pathways to Azido-Amides

Radical-mediated reactions offer distinct pathways for the synthesis of azido-amides, including the formation of C(sp3)-N3 bonds. As mentioned in Section 2.3.2, visible-light photocatalysis can mediate the cascade arylazidation of activated alkenes with TMSN3, yielding α-aryl-β-azido amides via a radical mechanism acs.orgacs.org. This approach involves radical addition, aryl migration, and desulfonylation, demonstrating the utility of photoredox catalysis in generating azido-amide structures acs.orgacs.org.

General strategies for radical azidation of amides often involve the generation of azide radicals or the formation of N-centered radicals from amide precursors, which then undergo further transformations rsc.orgrsc.orgchinesechemsoc.orgresearchgate.net. For example, the generation of azide radicals can be achieved through various methods, including the decomposition of iodine azide (IN3) or via ligand exchange with phenyliodine(III) diacetate (PIDA) and sodium azide (NaN3) rsc.org. These azide radicals can then participate in reactions such as hydrogen atom abstraction or addition to unsaturated systems, leading to the formation of azido-containing compounds rsc.orgresearchgate.net. Photoredox catalysis, in particular, has been employed to generate N-centered radicals from amides, which can then be functionalized through radical pathways chinesechemsoc.orgmdpi.comresearchgate.net. While these methods are often applied to a broader range of amides, they highlight the fundamental principles of radical azidation that could be relevant for the synthesis of specific azido-amide derivatives.

Table 3: Radical-Mediated Azido-Amide Synthesis Examples

| Reaction Type | Substrates/Reagents | Conditions | Product Class | Citation(s) |

| Cascade Arylazidation | Activated alkenes (e.g., N-(arylsulfonyl)acrylamides), Trimethylsilyl azide (TMSN3) | Visible-light photocatalysis, photocatalyst | α-aryl-β-azido amides | acs.orgacs.org |

| Radical Azidation (General) | Amides, Azide sources (e.g., TMSN3), Radical initiators/catalysts | Various radical conditions (photocatalysis, thermal, metal-catalyzed) | Azido-amides, C(sp3)-N3 bonds | rsc.orgresearchgate.net |

| Benzylic C-H Azidation | Benzylic substrates, Zhdankin reagent | Copper photoredox catalyst, visible light | Benzylic azides | organic-chemistry.org |

Compound List

Benzamide, 2-azido-

1,2,3-Triazole-fused 1,4-benzodiazepinones

Benzotriazinones

Quinazolinones

α-aryl-β-azido amides

Mechanisms of Amide Bond Formation from Azides

Amide bond formation is a critical transformation in organic chemistry, and azides can serve as precursors through various rearrangement and catalytic pathways.

Schmidt Rearrangement Analogues and Related Transformations

The Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, is a rearrangement reaction where an azide reacts with a carbonyl derivative (ketone, aldehyde, or carboxylic acid) under acidic conditions to yield an amine or amide, with the expulsion of nitrogen gas wikipedia.orgchemistry-reaction.combyjus.com. This reaction is closely related to the Curtius rearrangement, which involves the thermal decomposition of acyl azides to isocyanates organic-chemistry.orgallen.inmasterorganicchemistry.com.

Mechanism for Amide Formation from Ketones: The reaction typically begins with the protonation of the ketone's carbonyl oxygen, activating it for nucleophilic attack by hydrazoic acid (HN₃) or an organic azide wikipedia.orgbyjus.comlibretexts.org. This leads to the formation of an azidohydrin intermediate. Subsequently, water is eliminated, forming a diazoiminium ion. A key step involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, accompanied by the extrusion of nitrogen gas (N₂), generating a nitrilium intermediate wikipedia.orgchemistry-reaction.combyjus.comlibretexts.org. This nitrilium intermediate is then attacked by water, leading to a protonated imidic acid, which tautomerizes to the final amide product wikipedia.orgbyjus.comlibretexts.org.

Mechanism for Amine Formation from Carboxylic Acids: When carboxylic acids are used, the mechanism initiates with protonation and loss of water to form an acylium ion. This ion reacts with hydrazoic acid to form a protonated azido (B1232118) ketone. A rearrangement then occurs, involving the migration of the alkyl or aryl group from the carboxylic acid and the expulsion of N₂, yielding a protonated isocyanate wikipedia.orgbyjus.com. The isocyanate is subsequently attacked by water to form a carbamate, which upon deprotonation and loss of carbon dioxide, affords the primary amine wikipedia.orgbyjus.com.

While specific examples of Benzamide, 2-azido- undergoing a direct Schmidt rearrangement to form a new amide are not detailed in the provided search results, the general principles of the Schmidt reaction highlight how azide functionalities can be transformed into amide or amine groups under acidic conditions. Related intramolecular rearrangements of azides, such as those leading to amines via concerted transition states with nitrogen elimination and alkyl/aryl migration, have also been studied researchgate.netnih.gov.

Oxidative Addition and Reductive Elimination in Catalytic Amidation

Transition metal catalysis plays a significant role in amide bond formation, often involving cycles of oxidative addition and reductive elimination. While direct examples of Benzamide, 2-azido- in such catalytic amidation processes are not explicitly detailed in the provided literature, the general mechanisms for catalytic amidation using azides as nitrogen sources are relevant.

General Catalytic Cycle: In transition metal-catalyzed amidation, a metal catalyst (e.g., palladium, copper, cobalt, iridium) typically undergoes a catalytic cycle that involves several key steps. The process often begins with the formation of an active metal catalyst species, usually in a low oxidation state (e.g., Pd(0) or Cu(I)) syr.edulibretexts.orgrsc.orgacs.orgrsc.org. This is followed by oxidative addition , where the metal inserts into a bond (e.g., a C-X bond of an aryl halide or a C-H bond), increasing its oxidation state libretexts.orgrsc.orgacs.org. In the context of amidation using azides, the azide can act as the nitrogen source. For instance, some mechanisms propose the formation of metal-nitrene or metal-nitrenoid intermediates from azides through nitrogen extrusion, which can then participate in C-N bond formation rsc.orgresearchgate.netresearchgate.netacs.orgacs.orgacs.orgnih.gov.

Following oxidative addition and subsequent steps like transmetalation or ligand exchange, the final step in many catalytic cycles is reductive elimination . This process involves the formation of a new bond (e.g., a C-N bond) and the regeneration of the catalyst to its original, lower oxidation state syr.edulibretexts.orgrsc.orgacs.org. For example, in palladium-catalyzed amidation of aryl halides with amines, reductive elimination of the aryl amide product from a Pd(II) intermediate reforms the active Pd(0) catalyst syr.edu. Copper catalysis can also facilitate amidation, often involving Cu(I) acetylide complexes in reactions with azides nih.govrsc.org.

While specific catalytic amidation reactions directly involving Benzamide, 2-azido- are not extensively detailed, the broader field of transition metal-catalyzed C-N bond formation using azides as nitrogen sources highlights the potential for such transformations rsc.orgresearchgate.netresearchgate.netacs.orgacs.orgacs.orgnih.gov.

Spectroscopic and Structural Elucidation Studies of Benzamide, 2 Azido

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation. For Benzamide, 2-azido-, key functional groups, such as the azide (B81097) (-N₃) and amide (-CONH₂), exhibit characteristic vibrational frequencies.

The azide group (-N₃) typically displays a strong and sharp absorption band in the region of 2100–2150 cm⁻¹ due to its asymmetric stretching vibration scribd.comcopbela.org. The amide functional group (-CONH₂) is characterized by several prominent bands. The carbonyl (C=O) stretching vibration is usually observed as a strong absorption around 1650–1690 cm⁻¹ libretexts.orgresearchgate.net, while the N-H stretching vibrations for primary amides appear as a pair of bands in the 3300–3500 cm⁻¹ region copbela.orglibretexts.org. The presence of these specific absorption bands in the FT-IR spectrum of Benzamide, 2-azido- would serve as direct evidence for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and electronic environment within a molecule. Both ¹H NMR and ¹³C NMR are indispensable for elucidating the structure of Benzamide, 2-azido-.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of hydrogen atoms in a molecule based on their chemical environment. The chemical shift (δ) of a proton signal, its integration (proportional to the number of protons), and its splitting pattern (multiplicity, determined by neighboring protons) are key diagnostic features acdlabs.comvanderbilt.edulibretexts.org.

For Benzamide, 2-azido-, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the amide group. The aromatic protons typically resonate in the range of δ 6.5–8.5 ppm, with their specific positions and splitting patterns dictated by the substitution pattern (ortho-substitution in this case) acdlabs.com. The amide protons (-NH₂) are often observed as broad singlets, with their chemical shift being highly dependent on solvent, concentration, and temperature, typically appearing in the range of δ 5–8 ppm acdlabs.com.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Unlike ¹H NMR, ¹³C NMR spectra typically exhibit sharp singlets for each non-equivalent carbon atom, and the integration is not directly proportional to the number of carbons due to variations in relaxation times and nuclear Overhauser effects savemyexams.comlibretexts.orglibretexts.org.

The ¹³C NMR spectrum of Benzamide, 2-azido- would show distinct signals for each carbon atom in the benzene ring and the carbonyl carbon of the amide group. The carbonyl carbon (C=O) of an amide is typically found in the downfield region, around δ 160–180 ppm libretexts.orglibretexts.orglibretexts.orgchemguide.co.uk. The aromatic carbons would resonate in the δ 110–150 ppm range, with their exact positions influenced by the electron-withdrawing or donating effects of the substituents. The carbon directly attached to the azide group would also have a characteristic chemical shift.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide crucial information about the connectivity and spatial relationships between nuclei, which is invaluable for unambiguously assigning signals and confirming complex structures princeton.eduwikipedia.org.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal through-bond correlations between protons that are coupled to each other, typically across two or three bonds libretexts.orgprinceton.eduwikipedia.orgemerypharma.com. This helps in tracing the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded protons and carbons (¹H-¹³C one-bond correlations) princeton.eduwikipedia.orgemerypharma.com. This is essential for assigning specific proton signals to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two to four bonds (¹H-¹³C long-range correlations) princeton.eduwikipedia.orgemerypharma.com. This technique is particularly useful for connecting different fragments of a molecule and confirming the position of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close spatial proximity (within approximately 5 Å) princeton.eduwikipedia.org. While less common for small organic molecules unless specific conformational information is sought, it can confirm spatial arrangements.

For Benzamide, 2-azido-, these 2D NMR techniques would be used to confirm the assignments of the aromatic proton signals and their coupling patterns, to definitively link the amide protons to the carbonyl carbon, and to establish the ortho-relationship between the azide and amide groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid jhu.edulibretexts.orgnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can obtain detailed information about bond lengths, bond angles, molecular conformation, and crystal packing.

If Benzamide, 2-azido- can be crystallized, X-ray diffraction analysis would provide precise atomic coordinates, allowing for the determination of bond lengths and angles within the molecule. This would confirm the planarity of the aromatic ring, the geometry around the amide group, and the spatial orientation of the azide moiety. Information about intermolecular interactions, such as hydrogen bonding, could also be elucidated from the crystal structure rsc.org.

Electronic Spectroscopy (UV-Vis) for Photochemical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is typically associated with electronic transitions within molecules nerc.ac.uklcms.cz. For Benzamide, 2-azido-, UV-Vis spectroscopy can provide insights into its electronic structure and potential photochemical behavior.

The absorption spectrum would likely show characteristic bands arising from π-π* transitions within the aromatic ring and potentially n-π* transitions involving the amide group. The presence of the azide group might also influence the electronic transitions. The absorption maxima (λmax) and extinction coefficients (ε) obtained from UV-Vis spectra are valuable for quantitative analysis and for understanding how the molecule interacts with light, which is relevant for its photochemical properties researchgate.netresearchgate.net. For instance, azido (B1232118) compounds are known to undergo photolysis upon irradiation with UV light, often leading to the formation of highly reactive nitrenes.

Theoretical and Computational Investigations of Benzamide, 2 Azido

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials. For Benzamide, 2-azido-, DFT calculations would be instrumental in determining fundamental molecular properties.

Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The HOMO represents the region where the molecule is most likely to donate electrons, while the LUMO indicates where it is most likely to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with molecular stability and reactivity. For Benzamide, 2-azido-, calculations would reveal the spatial distribution and energy levels of these orbitals, predicting potential sites for electrophilic and nucleophilic attack and offering insights into its behavior in chemical reactions. The azido (B1232118) group's electron-withdrawing nature could significantly influence the FMOs of the phenyl ring and the amide functional group.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). By mapping the MEP for Benzamide, 2-azido-, one can identify the electrostatic potential at the surface of the molecule. Electron-rich areas, typically associated with lone pairs on oxygen or nitrogen atoms, would be shown as negative potential regions, while electron-deficient areas, often around positively polarized atoms, would appear as positive potential regions. This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity towards electrophiles and nucleophiles. The azido nitrogen atoms and the carbonyl oxygen are expected to be significant sites of negative potential.

Reactivity indices, such as Fukui functions, are derived from DFT calculations and provide a more detailed, atom-centered measure of a molecule's susceptibility to nucleophilic or electrophilic attack. Fukui functions quantify the change in electron density upon addition or removal of an electron, indicating the most reactive sites for specific types of reactions. For Benzamide, 2-azido-, calculating these indices would pinpoint specific atoms within the molecule that are most likely to participate in bond-forming or bond-breaking processes, thereby predicting preferred reaction pathways and sites of chemical transformation.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling extends beyond static molecular properties to simulate dynamic chemical processes, such as reaction mechanisms. This allows for the investigation of how reactions proceed, including the identification of intermediates and transition states.

Mechanistic studies often involve the computational identification and characterization of transition states (TSs) and the analysis of reaction coordinates. A transition state represents the highest energy point along the reaction pathway between reactants and products. By locating these saddle points on the potential energy surface, researchers can determine activation energies, which are crucial for predicting reaction rates. Reaction coordinate analysis visualizes the movement of atoms as the reaction progresses from reactants through the transition state to products. For Benzamide, 2-azido-, this would be applied to understand specific reactions it might undergo, such as thermal decomposition of the azido group or reactions involving the amide functionality, providing detailed insights into the energy landscape and the molecular rearrangements occurring during these transformations.

While the searches identified general principles and studies related to kinetic and thermodynamic parameters of chemical reactions nih.govresearchgate.netmdpi.com and the application of Hirshfeld surface analysis for understanding intermolecular interactions in various organic compounds rsc.orgscirp.orgmdpi.combiointerfaceresearch.comdergipark.org.trbuketov.edu.kz, no specific data points, parameters, or detailed findings directly pertaining to "Benzamide, 2-azido-" for these particular sections were found.

The closest related studies identified were for compounds such as "2-azido-N-(4-fluorophenyl)acetamide" ajol.infonih.gov, which provided insights into intermolecular interactions like hydrogen bonding and π-π stacking, and general transformations of azido ketones researchgate.net or azidobenzamide to other compounds uzh.ch, but without the specific kinetic or thermodynamic data required.

Therefore, it is not possible to generate the detailed, scientifically accurate content, including data tables, for the specified sections of the article as requested, due to the absence of relevant information for "Benzamide, 2-azido-".

Compound Mentioned:

Benzamide, 2-azido-

Q & A

Q. Basic Research Focus

- Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective azide introduction. For example, sodium ascorbate and CuSO₄·5H₂O in acetone/water (1:1) enable efficient coupling under mild conditions .

- Critical Considerations :

- Avoid prolonged exposure to light/heat to prevent azide decomposition.

- Monitor reaction progress via TLC or LC-MS to detect intermediates.

- Data Validation : Confirm azide incorporation using FTIR (sharp peak at ~2100 cm⁻¹ for -N₃) and HRMS .

How can computational modeling resolve discrepancies in 2-azidobenzamide’s vibrational spectra?

Q. Advanced Research Focus

- Contradiction Analysis : Experimental IR spectra may show band shifts due to solvent effects or polymorphic forms. Compare with DFT-simulated spectra (e.g., EDF2/6-31G* model) to assign vibrational modes accurately .

- Workflow :

- Optimize geometry using Gaussian at B3LYP/6-311++G(d,p).

- Scale frequencies by 0.961 to match experimental data.

- Analyze hydrogen bonding effects on carbonyl (C=O) and azide stretches.

- Example Finding : Calculated C=O stretch at 1680 cm⁻¹ vs. observed 1675 cm⁻¹ in KBr pellet .

What purification techniques maximize yield and purity of 2-azidobenzamide?

Q. Basic Research Focus

- Methodology :

- Pitfalls : Avoid spillage during vacuum filtration; losses up to 23% occur due to handling errors .

- Validation : Melting point analysis (mp 125–129°C for benzamide) and HPLC purity >98% .

How do steric and electronic effects influence 2-azidobenzamide’s reactivity in Huisgen cycloaddition?

Q. Advanced Research Focus

-

Mechanistic Insight : The electron-withdrawing amide group accelerates reaction kinetics by stabilizing the transition state. Steric hindrance from the ortho-azide reduces regioselectivity in alkyne additions.

-

Experimental Design :

-

Data Table :

Substituent Position ΔG‡ (kcal/mol) Reaction Rate (s⁻¹) Ortho (2-azido) 18.2 0.45 Para (4-azido) 15.8 1.12

What analytical methods best characterize 2-azidobenzamide’s solid-state interactions in composite materials?

Q. Advanced Research Focus

- Techniques :

- Contradiction Management : Discrepancies in thermal data may arise from moisture content. Pre-dry samples at 100°C under vacuum for 12 h .

How to mitigate azide decomposition during long-term storage of 2-azidobenzamide?

Q. Basic Research Focus

- Storage Protocol :

- Store at -20°C in amber vials under argon.

- Add stabilizers (e.g., 1% w/w ascorbic acid) to inhibit radical degradation .

- Stability Testing : Monitor azide integrity via monthly FTIR and NMR.

What role does 2-azidobenzamide play in photoaffinity labeling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.